molecular formula C10H6N2 B14205447 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine CAS No. 823813-95-2

3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine

Cat. No.: B14205447
CAS No.: 823813-95-2
M. Wt: 154.17 g/mol
InChI Key: RBNFDFRPUUWPNF-UHFFFAOYSA-N
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Description

3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine is a unique organic compound characterized by its complex structure, which includes multiple ethynyl and ene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as hex-3-yne-1,5-diyne.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Amine reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes.

Scientific Research Applications

3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine involves its interaction with molecular targets through its reactive ethynyl and amine groups. These interactions can lead to the formation of covalent bonds with biological macromolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diethylhex-3-en-1,5-diyne: Similar structure but with ethyl groups instead of ethynyl groups.

    Tetraethynylethene: Contains multiple ethynyl groups but lacks the amine functionality.

Uniqueness

3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine is unique due to its combination of ethynyl and amine groups, which confer distinct reactivity and potential applications. This combination is not commonly found in other similar compounds, making it a valuable compound for specialized research and industrial applications.

Properties

CAS No.

823813-95-2

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

3,4-diethynylhex-3-en-1,5-diyne-1,6-diamine

InChI

InChI=1S/C10H6N2/c1-3-9(5-7-11)10(4-2)6-8-12/h1-2H,11-12H2

InChI Key

RBNFDFRPUUWPNF-UHFFFAOYSA-N

Canonical SMILES

C#CC(=C(C#C)C#CN)C#CN

Origin of Product

United States

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